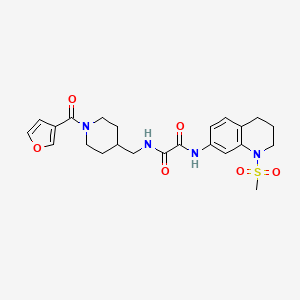![molecular formula C18H14ClFN4O3S2 B2553134 5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 391869-84-4](/img/structure/B2553134.png)
5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , 5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide, is a derivative of thiadiazole sulfonamide. Thiadiazole sulfonamides are a class of compounds known for their potential biological activities, including antiviral and antimicrobial properties. The structure of the compound suggests it may have been designed to target specific biological pathways or organisms, leveraging the active functional groups present in its molecular scaffold.
Synthesis Analysis
The synthesis of related 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives involves a multi-step process starting from 4-chlorobenzoic acid. This process includes esterification, hydrazination, salt formation, cyclization, conversion to sulfonyl chloride, and finally, nucleophilic attack by amines to yield the final sulfonamide compounds . Although the exact synthesis route for the compound is not detailed, it likely follows a similar synthetic strategy, with modifications to incorporate the specific fluoroanilino and methoxybenzamide groups.
Molecular Structure Analysis
The molecular structure of thiadiazole sulfonamides is characterized by the presence of a thiadiazole ring, which is a heterocyclic compound containing both sulfur and nitrogen. This ring is often linked to various substituents that define the compound's specific properties and biological activity. In the case of the compound , the presence of a 4-fluoroanilino group could suggest increased binding affinity to certain biological targets due to the electronegativity of the fluorine atom, while the methoxybenzamide moiety may influence the compound's solubility and overall bioavailability.
Chemical Reactions Analysis
Thiadiazole sulfonamides can participate in various chemical reactions, primarily due to their reactive sulfonamide group. This group can undergo nucleophilic substitution reactions, which are essential for the synthesis of these compounds. The thiadiazole ring can also engage in interactions with biological molecules, potentially leading to the inhibition or activation of certain enzymes or receptors. The specific chemical reactions and interactions of the compound would depend on its precise structure and the nature of the biological targets it encounters.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole sulfonamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of halogens like chlorine and fluorine can affect the compound's lipophilicity, which in turn can impact its absorption and distribution within biological systems. The IR, (1)H NMR, and (13)C NMR characterization techniques are typically used to confirm the structure of these compounds and provide insight into their physical and chemical properties . The specific properties of the compound would need to be determined experimentally, but its structure suggests it may possess properties conducive to biological activity.
Relevant Case Studies
While the provided data does not include direct case studies of the compound , the antimicrobial activity of related sulfonamides has been evaluated against a variety of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as Mycobacterium species . The most active compounds in these studies have shown significant efficacy against certain strains of bacteria, indicating the potential for the compound to also exhibit similar biological activities. Further research and case studies would be necessary to confirm its specific activities and potential therapeutic applications.
科学的研究の応用
Carbonic Anhydrase Inhibition for Antitumor Applications
Carbonic Anhydrase Inhibitors
Research has shown that halogenated sulfonamides, including compounds with structures related to the queried chemical, are potent inhibitors of the tumor-associated isozyme carbonic anhydrase IX. This isozyme's inhibition is crucial for designing antitumor agents due to its different inhibition profile compared to physiologically relevant isozymes, suggesting a pathway for developing selective antitumor treatments (Ilies et al., 2003).
Antimicrobial and Antifungal Applications
Antimicrobial Activity
A series of novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have demonstrated significant antimicrobial activity against various strains, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, highlighting their potential as antimicrobial agents (Krátký et al., 2012).
Anticonvulsant and Sedative-Hypnotic Activity
Benzodiazepine Receptor Agonists
Compounds with 4-thiazolidinone derivatives, similar in structure to the queried chemical, have shown considerable anticonvulsant activity and induced significant sedative-hypnotic activity without impairing learning and memory, indicating their potential application in developing new therapeutics for neurological conditions (Faizi et al., 2017).
Anticancer Properties
Pyrazoline-bearing Hybrid Molecules
A synthetic approach involving thiadiazole and dichloroacetic acid moieties has led to the development of novel compounds with promising anticancer properties. This approach emphasizes the potential of thiadiazole-containing compounds in designing drug-like small molecules for cancer therapy (Yushyn et al., 2022).
作用機序
Mode of Action
The mode of action of 5-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-chloro-N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide . .
特性
IUPAC Name |
5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O3S2/c1-27-14-7-2-10(19)8-13(14)16(26)22-17-23-24-18(29-17)28-9-15(25)21-12-5-3-11(20)4-6-12/h2-8H,9H2,1H3,(H,21,25)(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRPGFOMCFNDEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

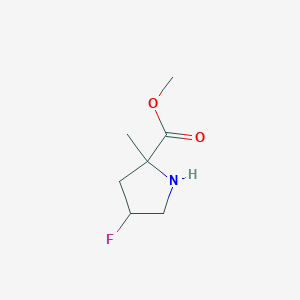
![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)
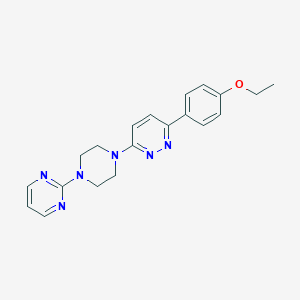
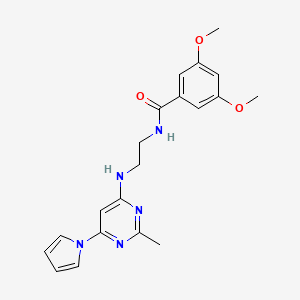
![Acetamide, 2-chloro-N-[(1S)-1-(hydroxymethyl)-2-phenylethyl]-](/img/structure/B2553059.png)

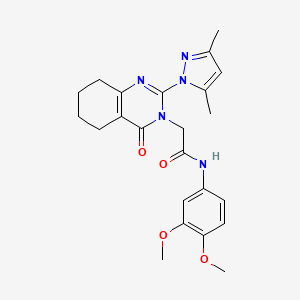
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/no-structure.png)
![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)
![1-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2553068.png)
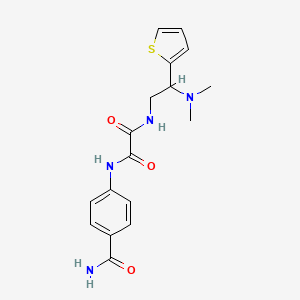
![N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2553071.png)
![(5,6,7,8-Tetrahydro-4H-cyclohepta[D]isoxazol-3-YL)methanol](/img/structure/B2553072.png)
